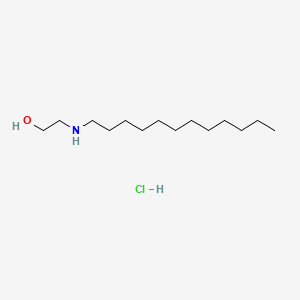
Ethanol, 2-(dodecylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(dodecylamino)-, hydrochloride: is a chemical compound with the molecular formula C14H31NO·HCl . It is an organic compound that belongs to the class of ethanolamines, which are derivatives of ethanol containing an amino group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(dodecylamino)-, hydrochloride typically involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds as follows:
Reaction of Dodecylamine with Ethylene Oxide: Dodecylamine reacts with ethylene oxide under controlled conditions to form 2-(dodecylamino)ethanol.
Formation of Hydrochloride Salt: The resulting 2-(dodecylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Batch or Continuous Reactors: The reaction can be carried out in batch or continuous reactors, depending on the production scale.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions: Ethanol, 2-(dodecylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted ethanolamines.
科学的研究の応用
Ethanol, 2-(dodecylamino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is used in biological research for cell membrane studies and as a component in buffer solutions.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of Ethanol, 2-(dodecylamino)-, hydrochloride involves its interaction with cell membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic molecules. It can also interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved include:
Cell Membranes: The compound integrates into cell membranes, altering their fluidity and permeability.
Proteins: It can bind to proteins, affecting their conformation and activity.
類似化合物との比較
Ethanol, 2-(dodecylamino)-, hydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-(hexylamino)-, hydrochloride: This compound has a shorter alkyl chain and different surfactant properties.
Ethanol, 2-(octylamino)-, hydrochloride: This compound has an intermediate alkyl chain length and exhibits different solubility and emulsifying properties.
Ethanol, 2-(decylamino)-, hydrochloride: This compound has a slightly shorter alkyl chain and different chemical reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides optimal surfactant properties for various applications.
特性
CAS番号 |
20715-62-2 |
|---|---|
分子式 |
C14H32ClNO |
分子量 |
265.86 g/mol |
IUPAC名 |
2-(dodecylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16;/h15-16H,2-14H2,1H3;1H |
InChIキー |
QNIZJBDWSTVXLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



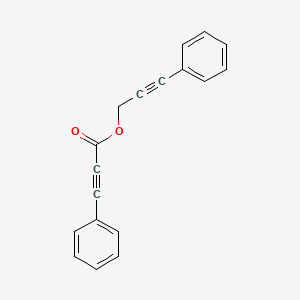
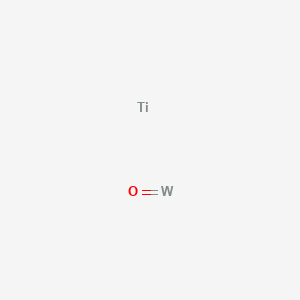
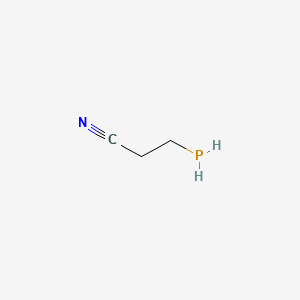
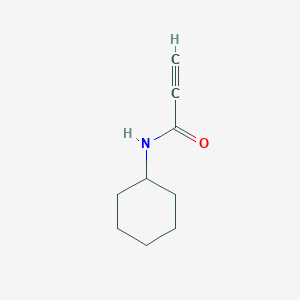
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
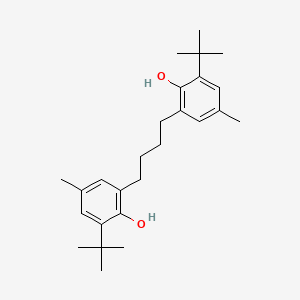
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

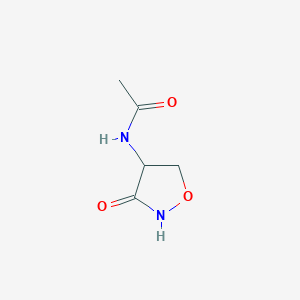
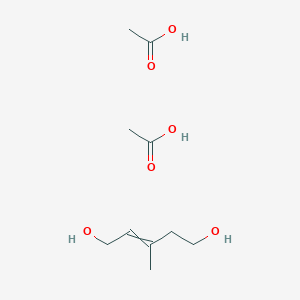
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
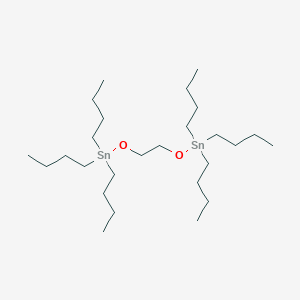
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
